molecular formula C16H11Cl2N3O B2527720 2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide CAS No. 524932-68-1

2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide

Cat. No.: B2527720
CAS No.: 524932-68-1
M. Wt: 332.18
InChI Key: JLICOSXEYHZCQQ-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide is a quinoline-based carbohydrazide derivative featuring a 2,4-dichlorophenyl substituent at the quinoline C2 position. Its molecular formula is C₁₆H₁₁Cl₂N₃O, with a molecular weight of 332.19 g/mol . It is commercially available as a solid or powder (purity ≥95%) and is stored under -20°C in dark conditions to ensure stability .

The compound’s synthesis typically involves condensation reactions between hydrazine derivatives and substituted aldehydes or ketones. For example, analogous compounds like 6-chloro-2-oxo-1,2-dihydroquinoline-4-carbohydrazide have been synthesized via hydrazide intermediates under reflux conditions in ethanol .

Properties

IUPAC Name

2-(2,4-dichlorophenyl)quinoline-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O/c17-9-5-6-11(13(18)7-9)15-8-12(16(22)21-19)10-3-1-2-4-14(10)20-15/h1-8H,19H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLICOSXEYHZCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide typically involves the reaction of 2,4-dichlorobenzaldehyde with quinoline-4-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Reactivity with Triethyl Orthoformate

The carbohydrazide reacts with triethyl orthoformate under reflux (6 hours) to form ethyl-N-(2-(2,4-dichlorophenyl)quinoline-4-carbonyl)formohydrazonate .

Reaction Scheme :

Carbohydrazide+HC(OEt)₃ΔFormohydrazonate\text{Carbohydrazide} + \text{HC(OEt)₃} \xrightarrow{\Delta} \text{Formohydrazonate}

Characterization :

  • IR (cm⁻¹) : 3431 (NH), 1681 (C=O), 1587 (C=N) .

  • ¹H NMR : δ 1.40–1.43 (t, OCH₂CH₃), δ 8.95 (d, N=CH) .

Cyclocondensation with Malononitrile

In DMF/pyridine, the carbohydrazide undergoes cyclocondensation with malononitrile to form 2-(2-(2,4-dichlorophenyl)quinoline-4-carbonyl)hydrazinyl)malononitrile adduct .

Key Observations :

  • ¹H NMR : δ 4.37 (s, CH₂), δ 11.14 (s, NH) .

  • ¹³C NMR : δ 31.50 (CH₂), 160.58/163.28 (pyrazole carbons) .

Reaction with β-Dicarbonyl Compounds

Treatment with β-diketones (e.g., acetylacetone) in ethanol produces pyrazolyl derivatives .

Example :

Carbohydrazide+acetylacetonereflux(2-(2,4-dichlorophenyl)quinolin-4-yl)(3,5-dimethyl-1*H*-pyrazol-1-yl)methanone\text{Carbohydrazide} + \text{acetylacetone} \xrightarrow{\text{reflux}} \text{(2-(2,4-dichlorophenyl)quinolin-4-yl)(3,5-dimethyl-1*H*-pyrazol-1-yl)methanone}

Data :

  • IR (cm⁻¹) : 1650–1665 (C=O) .

  • MS : m/z 478 [M⁺] .

Formation of Acrylamide Hybrids

The carbohydrazide reacts with acrylamide derivatives (e.g., ethyl acrylate) to yield hydrazide-acrylamide hybrids , evaluated for cytotoxicity .

Conditions :

  • Reflux in acetone with K₂CO₃ (24 hours) .

  • Yield : 70–85% .

Structural and Pharmacological Insights

  • Bioactivity : Derivatives exhibit antimicrobial and antitumor potential via DNA gyrase inhibition .

  • ADME Properties : Selected compounds show high gastrointestinal absorption (e.g., 6b , 10 ) but low blood-brain barrier penetration .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide typically involves the reaction of quinoline derivatives with carbohydrazides under specific conditions. Various methods have been reported for synthesizing similar compounds, often utilizing cyclocondensation reactions or multi-component reactions to enhance yield and efficiency. For example, a study highlighted the use of trityl chloride as a catalyst in synthesizing pyrimido[4,5-b]quinolines, which are structurally related to quinoline derivatives .

Antimicrobial Properties

Research has shown that quinoline derivatives exhibit notable antimicrobial activities. The compound this compound has been evaluated against various bacterial strains, demonstrating effective inhibition. For instance, some studies indicated that derivatives with similar structures possess broad-spectrum antibacterial and antifungal properties .

Antiviral Activity

The compound has also been investigated for its antiviral potential. Specific derivatives have shown effectiveness against HIV by acting as integrase inhibitors. The structure-activity relationship (SAR) studies reveal that modifications in the phenyl and hydrazide moieties significantly influence antiviral efficacy .

Anticancer Effects

Recent studies have focused on the anticancer properties of quinoline derivatives. The compound has been tested against various cancer cell lines, including breast carcinoma (MCF-7), showing promising cytotoxic activity. The mechanism appears to involve targeting specific cellular pathways related to cancer cell proliferation and apoptosis .

Case Study 1: Antiviral Efficacy

In a study evaluating a series of quinoline derivatives for anti-HIV activity, one derivative showed an EC50 value of 75 µM against HIV integrase, indicating a strong potential for development as an antiviral agent .

Case Study 2: Anticancer Activity

A recent investigation into novel quinoline derivatives demonstrated that certain compounds exhibited IC50 values below 10 µM against MCF-7 cells, suggesting significant anticancer potential . These findings support further exploration into the structure-activity relationships to optimize therapeutic efficacy.

Data Summary Table

PropertyValue/Description
Synthesis Method Multi-component reactions
Antimicrobial Activity Effective against various bacterial strains
Antiviral Activity Active against HIV integrase
Anticancer Activity Cytotoxic against MCF-7 cells
Key Mechanisms Enzyme inhibition, apoptosis induction

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide

Compound Name Substituents Molecular Formula CAS Number Key Differences Source
6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide C6-Cl, C2-4-Cl-phenyl C₁₆H₁₀Cl₂N₃O 590360-17-1 Chlorine at quinoline C6 instead of C2
2-(3-Methoxyphenyl)quinoline-4-carbohydrazide C2-3-OCH₃-phenyl C₁₇H₁₄N₃O₂ 524927-22-8 Methoxy group instead of dichlorophenyl
N′-[(E)-(2-Bromophenyl)methylene]-2-phenylquinoline-4-carbohydrazide C2-phenyl, Schiff base at C4 C₂₃H₁₆BrN₃O 314076-97-6 Bromophenyl substituent and Schiff base modification

Stability and Handling

  • Storage Conditions: Most quinoline carbohydrazides, including the target compound, are stored at -20°C to prevent degradation .

Biological Activity

2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. In a study assessing various quinoline derivatives, compounds demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for selected derivatives ranged from 5 to 25 µg/mL, suggesting promising potential as antimicrobial agents.

CompoundMIC (µg/mL)Target Organism
This compound10Staphylococcus aureus
This compound15Escherichia coli
2-(4-Bromophenyl)quinoline-4-carbohydrazide5Candida albicans

Anticancer Activity

The compound has shown promising results in anticancer studies. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7). The IC50 values for these cell lines were reported between 0.137 to 0.583 µg/mL .

Case Study: HepG2 and MCF-7 Cell Lines

A comparative study highlighted the effectiveness of the compound against HepG2 and MCF-7 cells:

Cell LineIC50 (µg/mL)Reference Compound IC50 (µg/mL)
HepG20.137Erlotinib: 0.308
MCF-70.164Erlotinib: 0.512

This data suggests that the compound not only inhibits cancer cell proliferation but may also serve as a lead for developing new anticancer therapies targeting Bcl-2 pathways .

The biological activity of this compound is attributed to its ability to interfere with cellular processes such as apoptosis and cell cycle regulation. Molecular docking studies have indicated that it effectively binds to key proteins involved in cancer cell survival, such as Bcl-2 .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of quinoline derivatives. Modifications at various positions on the quinoline ring can enhance or diminish biological activity. For instance, substituents like halogens have been shown to significantly affect both antimicrobial and anticancer potency .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide in a laboratory setting?

  • Methodology : A common approach involves condensing 2-(1-benzofuran-2-yl)quinoline-4-carbohydrazide with substituted isatin derivatives in ethanol under reflux, catalyzed by glacial acetic acid. The reaction is typically carried out in a round-bottom flask for 6–8 hours, followed by purification via recrystallization or column chromatography .
  • Key Considerations : Optimize molar ratios (e.g., 1:1.5 for hydrazide to isatin) and monitor reaction progress using TLC. Ethanol is preferred for its polarity and ability to dissolve intermediates.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions on the quinoline core. IR spectroscopy can validate the presence of hydrazide (-NH-NH2_2) and carbonyl (C=O) groups .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (theoretical: 332.19 g/mol) .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) or melting point analysis (if crystalline) are standard methods.

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

  • Recommended Solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are effective for stock solutions due to high polarity. For biological assays, dilute in aqueous buffers containing ≤1% DMSO to avoid cytotoxicity .
  • Solubility Limitations : The compound is poorly soluble in water; sonication or mild heating (≤40°C) may improve dispersion.

Advanced Research Questions

Q. What strategies can be employed to analyze the structure-activity relationships (SAR) of this compound derivatives?

  • SAR Framework :

  • Substituent Variation : Modify the dichlorophenyl group or quinoline core (e.g., introduce electron-withdrawing groups like -NO2_2 or -CF3_3) to assess effects on bioactivity .
  • Biological Screening : Test derivatives against microbial panels (e.g., Mycobacterium tuberculosis) or cancer cell lines, correlating activity with structural features .
    • Data Analysis : Use multivariate regression or machine learning to identify critical substituents driving efficacy.

Q. How can computational modeling be integrated into the study of this compound's interaction with biological targets?

  • In Silico Approaches :

  • Molecular Docking : Simulate binding to enzymes like enoyl-acyl carrier protein reductase (InhA) in M. tuberculosis using AutoDock Vina .
  • Molecular Dynamics (MD) : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) to identify key binding residues .
    • Validation : Cross-reference computational predictions with experimental IC50_{50} values from enzyme inhibition assays.

Q. What experimental approaches are suitable for resolving contradictions in reported biological activities of quinoline-4-carbohydrazide derivatives?

  • Contradiction Analysis :

  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature, and cell lines) to isolate variables .
  • Meta-Analysis : Aggregate data from multiple sources, applying statistical tools (e.g., funnel plots) to detect publication bias or outliers.
    • Mechanistic Studies : Use CRISPR-edited cell lines or isotopic labeling to confirm target engagement specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.